molecular formula C24H26ClN7O5 B10860431 Emavusertib hydrochloride CAS No. 2376399-42-5

Emavusertib hydrochloride

Cat. No.: B10860431
CAS No.: 2376399-42-5
M. Wt: 528.0 g/mol
InChI Key: OUXHHDXWNFNMQC-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emavusertib Hydrochloride: is a potent oral inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3). It has been developed for the treatment of certain forms of cancer, particularly acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Emavusertib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Mechanism of Action

Emavusertib Hydrochloride acts by inhibiting IRAK4 and FLT3, which are key enzymes involved in cell signaling pathways. By blocking these enzymes, this compound disrupts the signaling cascades that promote cancer cell survival and proliferation. Specifically, it inhibits the myddosome complex, blocking downstream MAPK and NF-κB pathways, which are crucial for cancer cell growth .

Comparison with Similar Compounds

Properties

CAS No.

2376399-42-5

Molecular Formula

C24H26ClN7O5

Molecular Weight

528.0 g/mol

IUPAC Name

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C24H25N7O5.ClH/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);1H/t16-;/m1./s1

InChI Key

OUXHHDXWNFNMQC-PKLMIRHRSA-N

Isomeric SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6.Cl

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.